3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
Description
Properties
IUPAC Name |
3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c10-7(11)9-13-8(14-15-9)5-2-1-3-6(12)4-5/h1-4,7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEGRVSPFYNYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=N2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration Route
This method involves the reaction of hydrazides with suitable acylating agents, followed by cyclization to form the oxadiazole ring. For example, the cyclization of hydrazides derived from aromatic carboxylic acids or esters can produce the oxadiazole core.
Oxidative Cyclization Route
This approach is widely used for synthesizing 1,2,4-oxadiazoles. It involves the oxidation of N-acylhydrazones or hydrazides, typically using oxidizing agents like iodine (I₂), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) under controlled conditions.
Specific Synthesis of 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
Based on recent literature and commercial synthesis data, the most effective and commonly employed method involves the following steps:
Preparation of the Precursors
- Synthesis of N-acylhydrazones : Derived from aromatic aldehydes or ketones, such as 3-aminobenzaldehyde, with hydrazides.
- Introduction of Difluoromethyl Group : The difluoromethyl group is introduced using difluoromethylating agents like difluoromethyl halides or specialized reagents under electrophilic conditions.
Cyclization to Oxadiazole Ring
- Oxidative cyclization of N-acylhydrazones using NIS/NaOH in DMSO at 100°C has been reported as an optimal condition, yielding the oxadiazole core efficiently.
Attachment of the Aniline Group
- The amino group on the aromatic ring is retained or introduced via subsequent substitution or coupling reactions, such as nucleophilic aromatic substitution or reduction of nitro precursors.
Detailed Reaction Scheme
Aromatic aldehyde (e.g., 3-aminobenzaldehyde)
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Condensation with hydrazide (e.g., hydrazine derivative)
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Formation of N-acylhydrazone
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Oxidative cyclization with NIS/NaOH in DMSO at 100°C
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Formation of 1,2,4-oxadiazole ring with difluoromethyl substituent
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Optional steps: functionalization of the amino group to yield the target compound
Data Table: Summary of Synthesis Conditions and Yields
| Step | Reagents | Conditions | Yield / Remarks |
|---|---|---|---|
| Hydrazide formation | Aromatic aldehyde + Hydrazine derivative | Reflux, solvent (e.g., ethanol) | ~70-95% |
| Difluoromethylation | Difluoromethylating agent (e.g., difluoromethyl halide) | Electrophilic addition, presence of base | Variable, optimized per reagent |
| Cyclization to oxadiazole | N-acylhydrazone + NIS/NaOH | DMSO, 100°C, 1-2 hours | 80-98% |
| Final functionalization | Nucleophilic substitution or reduction | Standard conditions | Variable |
Research Findings and Optimization
- Oxidative cyclization using NIS/NaOH in DMSO at 100°C is identified as the most effective method for synthesizing the oxadiazole core with high yields (80-98%).
- Difluoromethyl group incorporation is achieved via electrophilic difluoromethylation, which requires careful control of reaction conditions to prevent overreaction or side products.
- Aromatic amino groups are often retained or introduced post-cyclization via standard nucleophilic substitution, ensuring the formation of the target aniline derivative.
Notes on Industrial and Laboratory Synthesis
- Continuous flow reactors are increasingly used for large-scale synthesis due to better control over reaction parameters and safety.
- Purification techniques such as chromatography and recrystallization are employed to attain high purity suitable for pharmaceutical applications.
- Safety considerations include handling of reactive difluoromethylating agents and oxidizing reagents, which require appropriate protective measures.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of halogenated or nitro-substituted oxadiazole derivatives.
Scientific Research Applications
Structure
The compound features a difluoromethyl group attached to an oxadiazole ring, which is known for its diverse biological activities. The presence of the aniline moiety enhances its potential for various applications.
Medicinal Chemistry
Anticancer Activity
Research indicates that 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline exhibits cytotoxic effects on specific cancer cell lines. The mechanism of action appears to involve inducing apoptosis, making it a candidate for further development in cancer therapeutics.
Antimicrobial Properties
Studies have shown that compounds containing oxadiazole rings can possess antimicrobial properties. Preliminary investigations into this compound suggest it may inhibit the growth of certain bacteria and fungi, warranting further exploration in pharmacological applications.
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing material properties. Its unique chemical structure can improve thermal stability and mechanical strength in composite materials, making it suitable for applications in coatings and advanced materials .
Sensors and Electronics
Due to its electronic properties, this compound has potential applications in the development of sensors and electronic devices. Its ability to interact with various analytes can be harnessed to create sensitive detection systems for environmental monitoring or biomedical applications .
Case Study 1: Anticancer Research
In vitro studies conducted on several cancer cell lines demonstrated that this compound significantly reduced cell viability. The study utilized various concentrations of the compound, revealing a dose-dependent effect on apoptosis induction.
Case Study 2: Material Enhancement
A research project focused on incorporating this compound into a polymer matrix aimed at improving its mechanical properties. The results showed an increase in tensile strength and thermal stability compared to control samples without the compound. This enhancement suggests potential applications in the production of durable materials for industrial use .
Mechanism of Action
The mechanism of action of 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially leading to the inhibition of specific enzymes or the activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Functional Insights
- Electron-Withdrawing Effects : The -CF₂H group in this compound increases the oxadiazole ring’s electron deficiency compared to methyl (-CH₃) or ethyl (-CH₂CH₃) analogs. This enhances stability under acidic conditions and may improve binding to enzymes or receptors requiring electron-deficient motifs .
- Lipophilicity : The methyl-substituted analog (CAS 10185-69-0) exhibits higher logP values than the difluoromethyl derivative, suggesting better membrane permeability . Conversely, the difluoromethyl group balances polarity and metabolic resistance, a critical feature for drug candidates .
- Synthetic Utility : Chloromethyl derivatives (e.g., CAS N/A) serve as versatile intermediates for further functionalization, whereas unsubstituted oxadiazoles (CAS 59908-70-2) are often used in structure-activity relationship (SAR) studies to assess the necessity of substituents .
Biological Activity
3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline, a compound with the CAS number 1155522-11-4, is part of the 1,2,4-oxadiazole family known for its diverse biological activities. The unique structural properties of oxadiazoles have garnered attention in medicinal chemistry due to their potential as pharmacologically active agents.
The molecular formula of this compound is C₉H₇F₂N₃O, with a molecular weight of 211.17 g/mol. The compound features a difluoromethyl group attached to the oxadiazole ring, which may influence its biological activity.
Biological Activities
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities. These include:
- Anticancer Activity : Compounds containing the 1,2,4-oxadiazole moiety have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC₅₀ values in low micromolar ranges against human colon adenocarcinoma and other cancer types .
- Antimicrobial Properties : The oxadiazole derivatives have been reported to possess antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance .
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of the difluoromethyl group enhances lipophilicity and may improve membrane permeability, which is critical for cellular uptake and efficacy in biological systems.
Case Studies
- Cytotoxicity Assays : A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that modifications to the oxadiazole ring could lead to enhanced antitumor activity. For example, one derivative exhibited an IC₅₀ value of 2.76 µM against ovarian cancer cells (OVXF 899) and a notable selectivity for renal cancer cells (IC₅₀ = 1.143 µM) .
- Antimicrobial Testing : In another study focusing on antimicrobial properties, compounds derived from the oxadiazole framework were tested against a panel of bacterial strains. The results showed significant inhibition zones indicating strong antibacterial activity against resistant strains .
Data Summary
Q & A
Q. What are the established synthetic routes for 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline, and what key intermediates are involved?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves coupling an aniline derivative with a pre-formed 1,2,4-oxadiazole ring. For example, in a related synthesis ( ), coupling reagents like EDCI and HOAt are used to activate carboxylic acids for amide bond formation. A two-step procedure may include:
- Step 1 : Formation of the oxadiazole ring via reaction of amidoximes with trifluoroacetic anhydride or difluoroacetic acid derivatives.
- Step 2 : Functionalization of the aniline moiety using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Key intermediates include 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid and protected aniline precursors .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and F NMR are critical for confirming the presence of the difluoromethyl group (e.g., F shifts at δ -110 to -120 ppm) and aromatic proton environments.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHFNO).
- X-ray Crystallography : SHELX software ( ) is widely used for resolving crystal structures, particularly to confirm the oxadiazole ring geometry and substituent orientation. For light-sensitive derivatives (), ensure samples are shielded during analysis .
Q. What are the stability considerations for handling this compound in laboratory settings?
The compound may degrade under prolonged exposure to light or moisture. Store in amber vials at -20°C under inert atmosphere. During synthesis (), light-sensitive intermediates require reactions to be conducted in foil-covered vessels. Purity can be maintained via silica gel chromatography under nitrogen .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Coupling Reagents : Replace EDCI/HOAt ( ) with HATU or DCC for higher efficiency in amide bond formation.
- Solvent Selection : Use anhydrous DMF or THF to minimize side reactions. reports a 78.3 mmol scale reaction in DMF with DIEA as a base.
- Temperature Control : Gradual warming (e.g., 0°C to room temperature) reduces decomposition of the difluoromethyl group.
- Stoichiometry : Adjust equivalents of polyfluorocarboxylic acid derivatives () to 2.0–2.5 equiv. for complete conversion .
Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data during structure elucidation?
- Cross-Validation : Combine C NMR with DEPT-135 to distinguish quaternary carbons in the oxadiazole ring.
- X-ray Refinement : Use SHELXL ( ) to refine crystal structures when NMR data conflicts with expected substituent positions.
- Computational Modeling : Compare experimental F NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to validate the difluoromethyl group’s electronic environment .
Q. How does the electronic nature of the difluoromethyl group influence the reactivity of the 1,2,4-oxadiazole ring?
The electron-withdrawing difluoromethyl group enhances the electrophilicity of the oxadiazole ring, making it susceptible to nucleophilic attack at the C3 position. This can be exploited for functionalization:
Q. What biological activity studies are relevant for this compound, given its structural analogs?
While direct data is limited, structurally similar oxadiazole derivatives ( ) exhibit fungicidal and pesticidal activity. For example, flufenoxadiazam (ISO provisional name) contains a 5-(trifluoromethyl)-1,2,4-oxadiazole group. Target-based assays (e.g., enzyme inhibition studies against fungal cytochrome P450) can be adapted to evaluate bioactivity .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to preserve reactive intermediates.
- Data Interpretation : Always cross-reference spectroscopic data with computational or crystallographic evidence to mitigate misassignment.
- Safety : Handle fluorinated compounds with appropriate PPE due to potential toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
